molecular formula C11H8D6ClN5 B1149946 Cycloguanil D6

Cycloguanil D6

カタログ番号 B1149946
分子量: 257.75
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cycloguanil D6 is the deuterium labeled Cycloguanil, which is a dihydrofolate reductase inhibitor.

科学的研究の応用

  • Trypanosoma Brucei Inhibition : Cycloguanil is known as a dihydrofolate-reductase (DHFR) inhibitor. Recent research has demonstrated its effectiveness as an inhibitor of Trypanosoma brucei PTR1, a crucial enzyme in trypanosomatid parasites. This finding is pivotal for the development of treatments for human African trypanosomiasis, proposing cycloguanil derivatives as potential dual PTR and DHFR inhibitors (Landi et al., 2019).

  • Resistance Mechanisms in Malaria : Cycloguanil targets the DHFR-thymidylate synthase gene in Plasmodium falciparum. Studies have identified specific amino acid changes in this gene that contribute to cycloguanil resistance, offering insights into the mechanisms of drug resistance in malaria (Foote, Galatis, & Cowman, 1990).

  • Anti-Cancer Potential : Cycloguanil has been investigated for its potential anti-cancer activity. As a potent inhibitor of human DHFR, cycloguanil and its analogues have shown promise in in vitro studies against cancer cells, disrupting folate metabolism and STAT3-dependent gene expression (Brown et al., 2023).

  • Leishmaniasis Treatment : Cycloguanil pamoate has been used in the treatment of dermal and mucocutaneous infections of Leishmania braziliensis, showing a high cure rate with minimal systemic reactions (Peña Chavarría, Kotcher, & Lizano, 1968).

  • Inhibitors for Mutant Strains of Malaria : Development of novel analogues of cycloguanil to target mutant strains of Plasmodium falciparum DHFR, responsible for antifolate resistance, has been researched. These compounds have shown promising inhibition capabilities against resistant malaria parasites (Kamchonwongpaisan et al., 2004).

  • Pharmacokinetics and Drug Interaction Studies : Studies have investigated the interaction of cycloguanil with enzymes like CYP2D6 and CYP2C19, impacting the pharmacokinetics and efficacy of the drug in humans (Matthaei et al., 2018).

  • Drug Resistance and Structural Insights : Research on the molecular structure and activity relationship of cycloguanil analogs against PfDHFR-TS inhibitors has provided significant insights into drug resistance in malaria. This includes studies on differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum (Peterson, Milhous, & Wellems, 1990).

特性

分子式

C11H8D6ClN5

分子量

257.75

IUPAC名

1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16)/i1D3,2D3

SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。